VU 0364439
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Overview
Description
VU 0364439 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has an effective concentration (EC50) of 19.8 nanomolar, making it a potent modulator . This compound is primarily used in scientific research to study the modulation of mGlu4 receptors, which are implicated in various neurological processes.
Preparation Methods
The synthesis of VU 0364439 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyridinecarboxamide core: This involves the reaction of 2-chloropyridine with appropriate reagents to form the core structure.
Sulfonylation: The introduction of the sulfonyl group is achieved through the reaction of the intermediate with sulfonyl chloride.
Final assembly: The final step involves coupling the sulfonylated intermediate with the pyridinecarboxamide core under specific reaction conditions.
Chemical Reactions Analysis
VU 0364439 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
VU 0364439 has several scientific research applications, including:
Neuroscience: It is used to study the modulation of mGlu4 receptors, which are involved in neurological processes such as synaptic transmission and plasticity.
Pharmacology: Researchers use this compound to investigate the potential therapeutic effects of mGlu4 modulation in conditions like Parkinson’s disease and anxiety disorders.
Drug Development: The compound serves as a lead compound in the development of new drugs targeting mGlu4 receptors
Mechanism of Action
VU 0364439 exerts its effects by binding to the mGlu4 receptor at a site distinct from the endogenous ligand binding site. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating its activity. The molecular targets involved include the mGlu4 receptor, and the pathways affected are those related to glutamatergic neurotransmission .
Comparison with Similar Compounds
Similar compounds to VU 0364439 include other positive allosteric modulators of mGlu4 receptors, such as:
VU 0155041: Another potent mGlu4 modulator with similar properties.
VU 0422288: Known for its high selectivity and potency towards mGlu4 receptors.
ADX88178: A compound with a different chemical structure but similar modulatory effects on mGlu4 receptors
This compound is unique due to its high potency and selectivity for mGlu4 receptors, making it a valuable tool in neuroscience research.
Properties
IUPAC Name |
N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCGJXBIHHIEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677379 |
Source
|
Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246086-78-1 |
Source
|
Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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